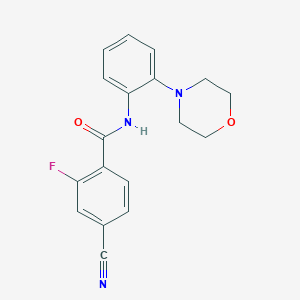![molecular formula C21H20N2O4 B250748 N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide, also known as MAFP, is a potent inhibitor of cytosolic phospholipase A2 (cPLA2). It was first synthesized in 1991 by H. Kojima et al. and has since been widely used in scientific research for its ability to block the release of arachidonic acid from cellular membranes.
Mecanismo De Acción
N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide inhibits cPLA2 by covalently binding to a cysteine residue at the active site of the enzyme. This prevents the enzyme from binding to and hydrolyzing phospholipids in cellular membranes, thereby blocking the release of arachidonic acid and downstream inflammatory mediators.
Biochemical and Physiological Effects:
The inhibition of cPLA2 by N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide has been shown to have anti-inflammatory effects in various in vitro and in vivo models. N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide has also been shown to reduce pain in animal models of neuropathic pain and to protect against neuronal damage in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide is a potent and specific inhibitor of cPLA2, making it a valuable tool for investigating the role of this enzyme in various biological processes. However, its irreversible binding to the enzyme can limit its use in certain experiments where reversible inhibition is desired.
Direcciones Futuras
There are several areas of research where N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide may be useful in the future. These include investigating the role of cPLA2 in cancer, cardiovascular disease, and infectious diseases. Additionally, the development of new inhibitors of cPLA2 based on the structure of N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide may lead to the development of novel therapeutics for inflammatory and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide involves several steps, including the reaction of 4-(2-methoxy-3-methylbenzoyl)aminobenzoic acid with 2-methylphenylboronic acid to form an intermediate compound. This is then reacted with furfurylamine to produce the final product, N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide.
Aplicaciones Científicas De Investigación
N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide has found widespread use in scientific research as a tool to study the role of cPLA2 in various biological processes. It has been used to investigate the involvement of cPLA2 in inflammation, pain, and neurodegenerative diseases. N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide has also been used to study the regulation of cPLA2 activity by various signaling pathways.
Propiedades
Fórmula molecular |
C21H20N2O4 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
N-[4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-13-6-4-7-16(19(13)26-3)20(24)22-15-9-10-17(14(2)12-15)23-21(25)18-8-5-11-27-18/h4-12H,1-3H3,(H,22,24)(H,23,25) |
Clave InChI |
UYEOUDPBGZKYKY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B250675.png)
![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250676.png)
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B250677.png)

![N-[2-(difluoromethoxy)phenyl]butanamide](/img/structure/B250681.png)

![N-[4-(aminosulfonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B250683.png)
![5-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B250687.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B250688.png)